5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-9-4-2-8(3-5-9)10-6-7-15-12-11(10)13(18)17-14(19)16-12/h2-7H,1H3,(H2,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXAIDFQEYRCFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=NC=C2)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with methoxyphenyl derivatives under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) . The reaction conditions can be adjusted to selectively form either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, including the use of high-throughput screening and optimization of reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Mannich Reaction Approach
5-(4-Methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is synthesized via a Mannich reaction of 6-amino-1,3-dimethyluracil with Mannich bases derived from 4-methoxyphenyl precursors. The product is isolated as a yellow solid with a melting point >300°C and characterized by:
Multicomponent Reaction with Graphene Oxide
A one-pot, three-component reaction using 4-methoxybenzaldehyde, indane-1,3-dione, and 6-aminopyrimidin-2,4(1H,3H)-dione in water with graphene oxide (50 mg) as a catalyst yields the target compound at 60°C in 4 hours. This method is notable for its eco-friendly profile and reusable catalyst .
Optimized Conditions:
| Component | Amount | Catalyst | Solvent | Time (h) |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde | 1 mmol | Graphene oxide (50 mg) | H₂O | 4 |
Three-Component Reaction with Diammonium Hydrogen Phosphate (DAHP)
Reaction of 4-methoxybenzaldehyde, 6-aminouracil, and malononitrile using DAHP in water under reflux yields the product. This method avoids organic solvents and achieves yields comparable to microwave-assisted routes .
Representative Data:
| Method | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| DAHP | (NH₄)₂HPO₄ | 2.5 | 78 |
Comparative Analysis of Synthetic Routes
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities.
Medicine: Potential therapeutic agent for conditions such as cancer, infections, and inflammation.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways:
Phosphatidylinositol 3-kinase (PI3K) Inhibition: Derivatives of this compound have been identified as PI3K inhibitors, which play a role in cell growth and survival.
Protein Tyrosine Kinase Inhibition: Some derivatives inhibit protein tyrosine kinases, which are involved in signal transduction pathways.
Cyclin-Dependent Kinase (CDK) Inhibition: Certain derivatives act as inhibitors of CDKs, which regulate the cell cycle.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- Electron-Donating Groups (e.g., methoxy) : Improve solubility and binding affinity to polar targets (e.g., kinases) .
- Halogen Substituents (e.g., Cl, Br) : Enhance antimicrobial activity via halogen bonding but reduce bioavailability .
- Fluorinated Groups : Increase metabolic stability and herbicidal potency due to electronegativity .
Biological Activity: Anticancer activity correlates with substituent-induced apoptosis modulation (e.g., methoxy vs. ethoxy) . Thieno[2,3-d]pyrimidine analogues (e.g., 5-methyl-6-thiazolyl derivatives) show superior antimicrobial activity compared to pyrido cores, likely due to sulfur’s role in membrane penetration .
Computational Insights :
- DFT studies reveal that methoxyphenyl-substituted compounds exhibit HOMO localization on the pyrido-pyrimidine core, favoring charge transfer interactions with DNA or enzymes .
Structure-Activity Relationships (SAR)
- Position of Substituents : Para-substituted methoxy groups (as in the target compound) optimize steric and electronic interactions compared to ortho or meta positions .
- Core Modifications: Replacing pyrido with thieno[2,3-d]pyrimidine cores (e.g., ) introduces sulfur atoms, altering solubility and target specificity .
- Hybrid Derivatives : Compounds with dual substituents (e.g., bromo + methoxy) exhibit multifunctional activity but may face synthetic challenges .
Biological Activity
5-(4-Methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The compound can be synthesized through a one-pot reaction involving aromatic aldehydes, 2-thiobarbituric acid, and ammonium acetate under ultrasonic irradiation. This method is noted for being environmentally friendly and yielding high amounts of product with simple workup procedures .
Antimicrobial Activity
Research has indicated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds synthesized in a study demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The antimicrobial activities were assessed using standard methods that measure inhibition zones and minimum inhibitory concentrations (MICs) .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 10 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Notably, it was found to inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in cancer cell proliferation. In vitro studies reported an IC50 value of approximately 420 nM for the compound against eEF-2K activity in breast cancer cell lines (MDA-MB-231), indicating its potential as an anticancer agent .
Enzyme Inhibition
The biological evaluation of pyrido[2,3-d]pyrimidine derivatives has revealed their effectiveness as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Compounds from this class showed varying degrees of selectivity and potency against different isoforms of DHFR .
Structure-Activity Relationship (SAR)
Studies on the structure-activity relationship have highlighted that modifications on the pyrido[2,3-d]pyrimidine core significantly influence biological activity. For example:
- Substituents at the 4-position of the phenyl ring enhance antimicrobial efficacy.
- The presence of electron-withdrawing groups increases potency against DHFR.
Case Studies
Several case studies illustrate the compound's therapeutic potential:
- Antimicrobial Efficacy : A series of synthesized derivatives were tested against clinical isolates of bacteria. Results indicated that certain modifications led to enhanced activity against resistant strains.
- Cancer Treatment : In a preclinical model, the compound demonstrated reduced tumor growth when administered alongside conventional chemotherapy agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
